(2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid is an organoboron compound with the molecular formula C7H11BO6 and a molecular weight of 201.97 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two methoxycarbonyl groups and a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropyl derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted cyclopropyl derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Wirkmechanismus
The mechanism of action of (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved include the formation of boronate esters and the modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Cyclopropylboronic acid
Comparison: (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid is unique due to the presence of the cyclopropyl ring and two methoxycarbonyl groups, which provide distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to simpler boronic acids like phenylboronic acid or methylboronic acid .
Eigenschaften
Molekularformel |
C7H11BO6 |
---|---|
Molekulargewicht |
201.97 g/mol |
IUPAC-Name |
[2,2-bis(methoxycarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO6/c1-13-5(9)7(6(10)14-2)3-4(7)8(11)12/h4,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
WPGHCUQIDZVPJX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CC1(C(=O)OC)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.